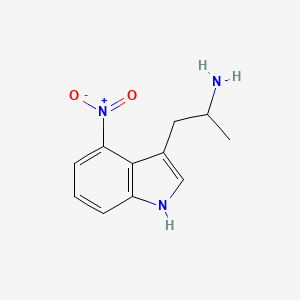
1-(4-Nitro-1H-indol-3-yl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Nitro-1H-indol-3-yl)propan-2-amine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a nitro group at the 4-position of the indole ring and a propan-2-amine side chain at the 3-position.
Preparation Methods
The synthesis of 1-(4-Nitro-1H-indol-3-yl)propan-2-amine can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The nitro group can be introduced through nitration reactions using nitric acid and sulfuric acid. The propan-2-amine side chain can be added through reductive amination of the corresponding ketone or aldehyde using ammonia or an amine and a reducing agent such as sodium cyanoborohydride .
Chemical Reactions Analysis
1-(4-Nitro-1H-indol-3-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions due to the electron-rich nature of the ring.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(4-Nitro-1H-indol-3-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring can bind to specific receptors and enzymes, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
1-(4-Nitro-1H-indol-3-yl)propan-2-amine can be compared with other indole derivatives such as:
1-(1H-indol-3-yl)propan-2-amine: Lacks the nitro group, resulting in different biological activities and chemical reactivity.
1-(5-fluoro-1H-indol-3-yl)propan-2-amine: Contains a fluorine atom instead of a nitro group, leading to different pharmacological properties.
1-(1H-indol-3-yl)ethan-2-amine: Has a shorter side chain, affecting its interaction with molecular targets and biological activity.
These comparisons highlight the unique features of this compound, such as the presence of the nitro group, which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13N3O2 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
1-(4-nitro-1H-indol-3-yl)propan-2-amine |
InChI |
InChI=1S/C11H13N3O2/c1-7(12)5-8-6-13-9-3-2-4-10(11(8)9)14(15)16/h2-4,6-7,13H,5,12H2,1H3 |
InChI Key |
NBBCSVBACICFLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CNC2=C1C(=CC=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















